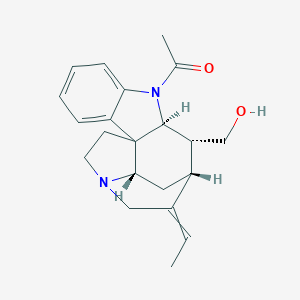
Isoretuline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoretuline, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Isoretuline exhibits several pharmacological effects, including:
- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models. Its efficacy was demonstrated in experiments where it inhibited carrageenan-induced paw edema, suggesting a significant analgesic effect at doses starting from 32 mg/kg .
- Antispasmodic Activity : The compound has been noted for its ability to relieve spasms. It was found to antagonize histamine-induced contractions in smooth muscle tissues, indicating its potential use in treating conditions characterized by muscle spasms .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation. Its anti-inflammatory action is linked to the inhibition of prostaglandins and leukotrienes, which are mediators of inflammation .
Case Studies and Research Findings
- Analgesic Efficacy : In a study examining the analgesic properties of this compound, researchers administered varying doses to assess its effectiveness against carrageenan-induced paw edema. Results indicated significant inhibition of edema at higher doses (32 mg/kg), while lower doses showed minimal effects .
- Antispasmodic Action : Another study focused on the antispasmodic effects of this compound on isolated smooth muscle. The findings revealed that this compound significantly reduced contractions induced by histamine and bradykinin, demonstrating its potential therapeutic applications in gastrointestinal disorders .
Comparative Analysis of this compound and Related Compounds
| Property | This compound | Retulin | Other Alkaloids |
|---|---|---|---|
| Antinociceptive | Effective (32 mg/kg) | Moderate (45 mg/kg) | Varies |
| Antispasmodic | Strong | Moderate | Varies |
| Anti-inflammatory | Significant | Limited | Varies |
Future Directions in Research
The exploration of this compound's therapeutic applications remains a promising field. Future research could focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its pharmacological effects.
- Formulation Development : Developing formulations that enhance the bioavailability and efficacy of this compound.
Analyse Chemischer Reaktionen
Oxidation and Radical-Mediated Reactions
Silica particles induce oxidation in thiol-containing biomolecules, a process relevant to isoretuline derivatives with sulfur moieties:
-
Reaction : Thiol (-SH) → Disulfide (-S-S-).
-
Conditions : Aqueous silica suspensions, room temperature, dark incubation.
-
Mechanism : Surface-bound silyloxy radicals abstract hydrogen atoms, enabling disulfide formation .
Key Data
| Parameter | Value |
|---|---|
| Oxidation Efficiency | Up to 95% conversion |
| Timeframe | 24 hours (complete) |
Electrochemical Reduction
Isoindolinones undergo controllable reduction using carbon electrodes:
-
Substrates : Cyclic imides.
-
Conditions : Undivided cell, 1 bar H₂, room temperature.
-
Products : Hydroxylactams or lactams (e.g., reduced this compound forms) .
Optimized Parameters
Biochemical Reactivity in Living Systems
This compound analogs participate in pH-sensitive conjugate reactions, as observed in cellular environments:
| Conjugate Type | Trigger | Released Molecules |
|---|---|---|
| Imine | Acidic pH | Amine + Aldehyde/Ketone |
| Thioacetal | Glutathione | Thiol + Aldehyde/Ketone |
These reactions enable dynamic bond formation/cleavage, critical for prodrug activation or targeted delivery .
Catalytic Reductive Coupling
Platinum nanowires catalyze reductive C-N coupling for isoindolinone synthesis:
-
Catalyst : Ultrathin Pt nanowires.
-
Conditions : 1 bar H₂, mild temperature.
Performance Metrics
Photocatalytic Alkene Insertion
Visible-light-mediated denitrogenative reactions construct isoindolinone frameworks:
Eigenschaften
CAS-Nummer |
10388-62-2 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[(9S,10R,11R,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/t15-,16+,19-,20-,21?/m0/s1 |
InChI-Schlüssel |
IJTKEUDLEABZCZ-CLRGLAINSA-N |
SMILES |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
Isomerische SMILES |
CC=C1CN2CCC34[C@@H]2C[C@@H]1[C@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO |
Kanonische SMILES |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
Synonyme |
16-epiretuline isoretuline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















